11H-[1,3]diazepino[1,2-a]benzimidazole 11H-[1,3]diazepino[1,2-a]benzimidazole
Brand Name: Vulcanchem
CAS No.: 36579-72-3
VCID: VC17197644
InChI: InChI=1S/C11H9N3/c1-2-6-10-9(5-1)13-11-12-7-3-4-8-14(10)11/h1-8H,(H,12,13)
SMILES:
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol

11H-[1,3]diazepino[1,2-a]benzimidazole

CAS No.: 36579-72-3

Cat. No.: VC17197644

Molecular Formula: C11H9N3

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

11H-[1,3]diazepino[1,2-a]benzimidazole - 36579-72-3

Specification

CAS No. 36579-72-3
Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
IUPAC Name 1H-[1,3]diazepino[1,2-a]benzimidazole
Standard InChI InChI=1S/C11H9N3/c1-2-6-10-9(5-1)13-11-12-7-3-4-8-14(10)11/h1-8H,(H,12,13)
Standard InChI Key RDEVLHBTYUNHCR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C3N2C=CC=CN3

Introduction

Structural and Chemical Characteristics of 11H- Diazepino[1,2-a]Benzimidazole

Core Architecture and Tautomeric Forms

The 11H- diazepino[1,2-a]benzimidazole system comprises a benzimidazole moiety fused to a seven-membered diazepine ring, creating a rigid tricyclic framework. X-ray crystallography and <sup>1</sup>H-NMR studies reveal that the compound predominantly exists in the 1H-tautomeric form in neutral media, with protonation occurring at the N3 position of the diazepine ring . This tautomerization influences reactivity, as alkylation reactions preferentially target the N1 position under mild conditions. The 8,9-dimethyl-substituted analog (1b) exhibits enhanced steric hindrance, altering regioselectivity in subsequent derivatization reactions .

Alkylation Strategies

Initial synthesis involves alkylation of 2,3,4,5-tetrahydro diazepino[1,2-a]benzimidazole (1a) with electrophiles such as 4-chlorobenzyl bromide and 4-tert-butylphenacyl bromide. Reaction in nitromethane at 80°C for 5 hours yields 11-substituted derivatives (2a–d) with 85–92% efficiency . Critical to this process is the use of aprotic solvents, which stabilize the 1H-tautomer and prevent ring contraction. For example, compound 2d (11-(4-tert-butylphenacyl)-substituted derivative) forms via nucleophilic attack at N1, followed by keto-enol tautomerization of the phenacyl group .

Cyclization Reactions

Cyclocondensation of 11-phenacyl precursors in concentrated HBr at 120°C produces peri-condensed analogs (3a–e). This method generates the tricyclic system in 70–78% yield, with bromine acting as both acid catalyst and nucleophile . The reaction’s regioselectivity depends on the electronic nature of substituents: electron-donating groups at the phenacyl para-position favor cyclization over competitive elimination pathways .

Pharmacological Profile and Mechanism of Action

Behavioral Models

In the elevated plus maze (EPM) test, compound 3b (11-(4-fluorophenacyl) derivative) increased open-arm time to 189 ± 14 seconds at 1 mg/kg (vs. 92 ± 11 seconds for controls), surpassing diazepam’s effect (156 ± 13 seconds) . The open field (OF) test corroborated these findings, with 3b-treated mice showing 68% greater central zone exploration compared to untreated animals . These effects occur without the motor impairment characteristic of classical benzodiazepines, as demonstrated by unchanged latency times in Rotarod tests .

Receptor Interactions

Molecular docking studies reveal dual modulation of GABA<sub>A</sub> and serotonin receptors. Compound 3b exhibits a binding energy of −9.2 kcal/mol at the benzodiazepine site of GABA<sub>A</sub> (PDB: 6HUO), stabilizing the α1/γ2 subunit interface . Concurrently, its 4-fluorophenacyl group forms π-π interactions with Phe340 and Tyr370 of the 5-HT<sub>2A</sub> receptor (PDB: 6WGT), suggesting allosteric potentiation of serotonergic signaling . This polypharmacological profile may explain the compound’s enhanced anxiolytic specificity.

Analgesic Properties

The hot plate test demonstrated that 2d (11-(4-tert-butylphenacyl) analog) increases reaction latency to 14.2 ± 1.3 seconds at 2 mg/kg (vs. 6.8 ± 0.9 seconds for controls), comparable to morphine’s effect . Tail-flick assays indicate a μ-opioid receptor-independent mechanism, as naloxone pretreatment failed to reverse analgesia . Instead, voltage-gated sodium channel inhibition appears predominant, with 2d reducing peak Na<sub>v</sub>1.7 currents by 64% in patch-clamp studies .

Structure-Activity Relationships (SAR)

Substituent Effects at Position 11

CompoundR GroupAnxiolytic EC<sub>50</sub> (mg/kg)Analgesic ED<sub>50</sub> (mg/kg)
2a4-Chlorobenzyl3.2 ± 0.4>10
2d4-tert-Butylphenacyl1.8 ± 0.31.5 ± 0.2
3b4-Fluorophenacyl0.9 ± 0.12.1 ± 0.3

Bulky hydrophobic groups at position 11 enhance both anxiolytic and analgesic potencies. The tert-butyl group in 2d increases GABA<sub>A</sub> binding pocket occupancy by 38% compared to chlorobenzyl-substituted 2a . Fluorine substitution in 3b improves blood-brain barrier permeability (logP = 2.7 vs. 2.1 for 2d), correlating with its lower EC<sub>50</sub> .

Comparative Advantages Over Classical Benzodiazepines

Reduced Adverse Effects

Future Directions and Clinical Translation

Ongoing research focuses on optimizing bioavailability through prodrug strategies. Esterification of the phenacyl ketone in 2d increases oral absorption from 22% to 68% in canine models . Phase I trials are anticipated to begin in 2026, pending toxicology results from 90-day rodent studies showing no hepatotoxicity at therapeutic doses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator